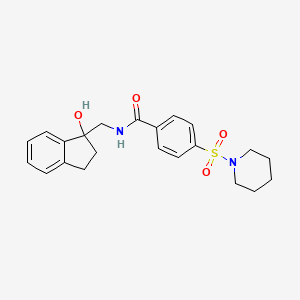![molecular formula C19H16N2O4 B2883599 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid CAS No. 306969-25-5](/img/structure/B2883599.png)
4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-4-carboxylates are a class of compounds that are interesting due to their biological activity . The quinoline fragment is the basis of many natural alkaloids and drugs with various types of biological activity: antiviral, analgesic, antimalarial, anthelmintic, antitumor, etc .
Synthesis Analysis
A method for the synthesis of 3-substituted quinoline-4-carboxylates involves the reaction of 3-morpholino-1-R-prop-2-en-1-ones with isatins in the presence of trimethylchlorosilane in aqueous alcohol . This method has been used to synthesize a variety of 3-R-6-R’-quinoline-4-carboxylates .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, quinoline-4-carboxylates can undergo cyclization with hydrazine hydrate to form pyridazinoquinolinones .Scientific Research Applications
Photophysical Properties and Fluorophores
The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores includes the synthesis of derivatives like 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid. These compounds exhibit unique photophysical behaviors such as dual emissions and large Stokes’ shift emission patterns, influenced by solvent polarity. This research highlights their potential in fluorescence spectroscopy applications and their thermal stability up to 300°C, indicating robustness for various scientific uses (Padalkar & Sekar, 2014).
Reduction of Nitroarenes and Azaaromatic Compounds
The catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts is a significant application. This methodology also extends to the hydrogenation of heterocyclic compounds like quinoline, showcasing the versatility of this approach in synthesizing reduced heterocyclic frameworks (Watanabe et al., 1984).
Antimalarial Activities
Research into thieno[3,4-c]quinoline derivatives has demonstrated significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. This showcases the compound’s potential as a lead structure in the development of new antimalarial agents (Görlitzer et al., 2006).
Synthetic Methodologies
The synthesis of heterocyclic compounds, particularly quinoline derivatives, is a key application. Techniques such as reductive cyclization of o-nitrophenyl propargyl alcohols to synthesize substituted quinolines demonstrate the compound's role in facilitating the construction of complex quinoline frameworks. These methodologies underscore the compound's utility in organic synthesis, providing routes to pharmacologically relevant structures (Sandelier & DeShong, 2007).
Future Directions
properties
IUPAC Name |
4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)16-9-3-8-15-13-6-2-7-14(13)17(20-18(15)16)11-4-1-5-12(10-11)21(24)25/h1-6,8-10,13-14,17,20H,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZXXWORYGGPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

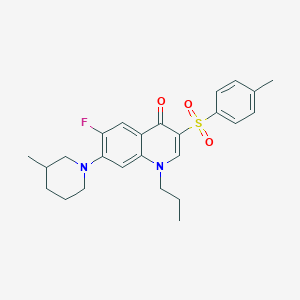
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)
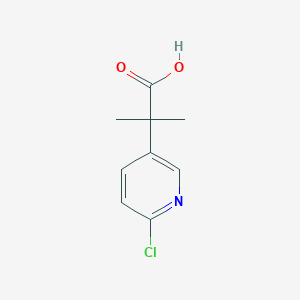

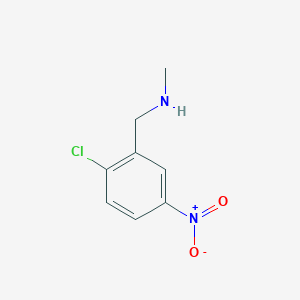

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)
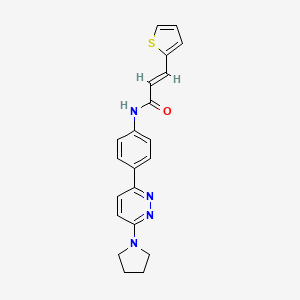
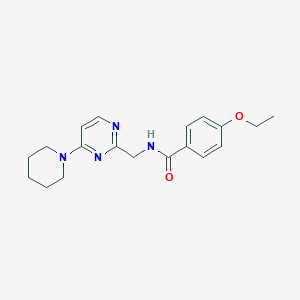
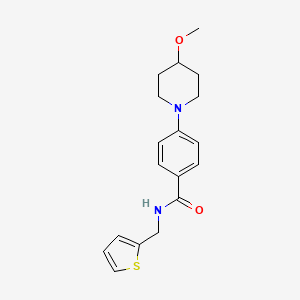

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)

